2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile
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Overview
Description
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is a complex organic compound that features a pyrrolopyridine moiety linked to a benzonitrile group through an ether linkage, with a piperazine ring attached to the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines under acidic or basic conditions.
Ether Linkage Formation: The pyrrolopyridine core is then reacted with a halogenated benzonitrile derivative in the presence of a base to form the ether linkage.
Piperazine Attachment: The final step involves the nucleophilic substitution of the halogenated benzonitrile with piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study the interactions of pyrrolopyridine derivatives with biological macromolecules. It can be used to investigate enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(morpholin-4-yl)benzonitrile
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperidin-1-yl)benzonitrile
Uniqueness
Compared to similar compounds, 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for biological targets, making it a more potent and versatile compound in various applications.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzonitrile |
InChI |
InChI=1S/C18H17N5O/c19-11-14-1-2-15(23-7-5-20-6-8-23)10-17(14)24-16-9-13-3-4-21-18(13)22-12-16/h1-4,9-10,12,20H,5-8H2,(H,21,22) |
InChI Key |
LAHBNCNQYFOBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)OC3=CN=C4C(=C3)C=CN4 |
Origin of Product |
United States |
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